N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}cyclohexanecarbohydrazide
Description
The target compound is a carbohydrazide derivative featuring a 1,6-dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a cyclohexanecarbohydrazide moiety at the C3 position. Its molecular formula is inferred as C₂₀H₂₁ClN₃O₃ (molecular weight ~398.85 g/mol), based on structural analogs in the evidence .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(cyclohexanecarbonyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-17-9-6-14(7-10-17)12-24-13-16(8-11-18(24)25)20(27)23-22-19(26)15-4-2-1-3-5-15/h6-11,13,15H,1-5,12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCASMFVNLPYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share structural similarities with f2949-0183, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s suggested that the compound may inhibit the demethylation of ergosterol on the cell membrane of pathogens, preventing the formation of the cell membrane and thereby killing the pathogen. This is a common mechanism of action for many antifungal agents.
Biochemical Pathways
Based on its proposed mode of action, it can be inferred that the compound interferes with the ergosterol biosynthesis pathway, which is crucial for the survival of certain pathogens.
Biological Activity
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}cyclohexanecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones and pyridine derivatives, which are known for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C20H15ClN3O3
- Molecular Weight : 406.79 g/mol
- CAS Number : 338782-67-5
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. Below are some notable findings from various studies:
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds. For instance:
- Cell Lines Tested : Compounds in the same category were tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
- IC50 Values : The IC50 values for some derivatives were reported as follows:
Antioxidant Activity
The antioxidant properties of these compounds have also been explored. Studies have shown moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is crucial as oxidative stress is a significant factor in cancer progression and other diseases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
| Structural Feature | Biological Effect |
|---|---|
| 4-Chlorophenyl group | Enhances lipophilicity and potency |
| Dihydropyridine core | Essential for anticancer activity |
| Carbonyl and hydrazide moieties | Influence on binding affinity to targets |
Case Studies
- Study on Anticancer Properties :
- Evaluation of Antioxidant Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
Dihydropyridine vs. Dihydropyridazine Derivatives
- Target Compound : Contains a 1,6-dihydropyridine ring. The conjugated system enhances π-π stacking interactions but reduces aromaticity compared to pyridazine derivatives .
- 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide ():
- Core : 1,6-Dihydropyridazine (two adjacent nitrogen atoms).
- Impact : Increased polarity and hydrogen-bonding capacity due to pyridazine’s electron-deficient nature.
- Molecular Weight : ~301.27 g/mol (C₁₃H₁₁N₃O₂).
Substituent Positional Isomerism
Hydrazide Group Modifications
Aromatic vs. Cycloaliphatic Hydrazides
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Agrochemical Potential: The 4-chlorophenyl group is a critical pharmacophore in fungicides like metconazole (), suggesting the target compound’s utility in agrochemical discovery.
- Drug Development : Hydrazide derivatives exhibit diverse bioactivities, including antimicrobial and anticancer effects. The cyclohexane moiety in the target compound may enhance blood-brain barrier penetration compared to aromatic analogs .
- Crystallographic Data : SHELX software () is widely used for small-molecule refinement, underscoring the importance of structural validation for such analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
